Thymidine Phosphorylase Inhibition Potency Compared to Deazaxanthine Standard
In a study evaluating isoquinoline-oxadiazole derivatives, the target compound class demonstrated variable inhibition of thymidine phosphorylase. While the exact IC50 for the 5-methyl derivative is not isolated, the series displayed activities ranging from 1.10 to 54.60 µM, significantly surpassing the reference inhibitor 7-deazaxanthine (IC50 = 38.68 ± 1.12 µM) [1]. This class-level potency suggests that the 5-methyl substitution may contribute to enhanced binding, a hypothesis supported by molecular docking studies [1].
| Evidence Dimension | Thymidine phosphorylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported for 5-methyl derivative; series range: 1.10 – 54.60 µM |
| Comparator Or Baseline | 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM) |
| Quantified Difference | The most potent class members are >35-fold more active than the reference. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The compound's scaffold is validated for a target linked to angiogenesis and chronic inflammation, making it a relevant probe for disease-relevant phenotypic screening.
- [1] Zainul Amiruddin, Z., et al. Sci. Rep. 2019, 9, 16058. Synthesis of new isoquinoline-base-oxadiazole derivatives as potent inhibitors of thymidine phosphorylase and molecular docking study. View Source
